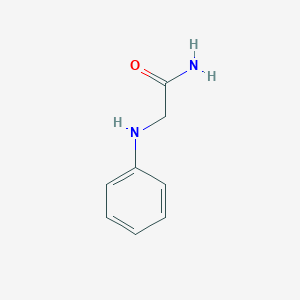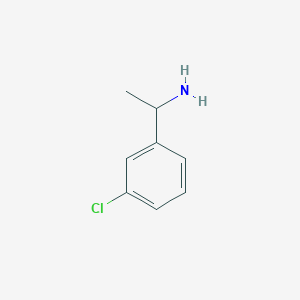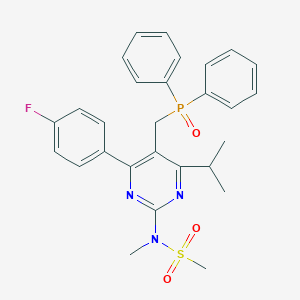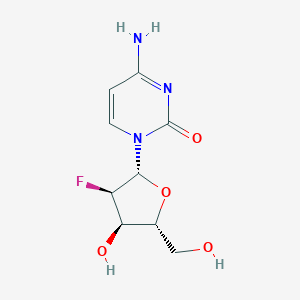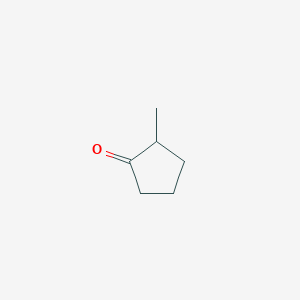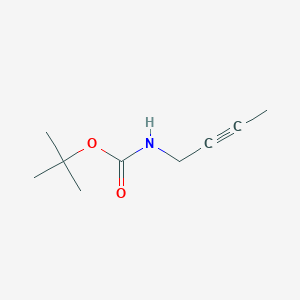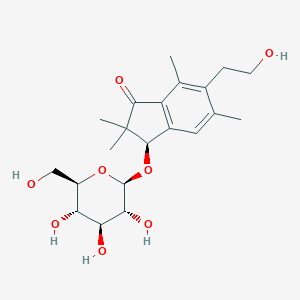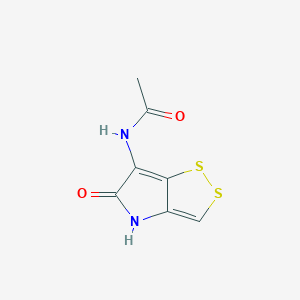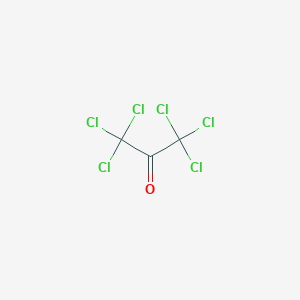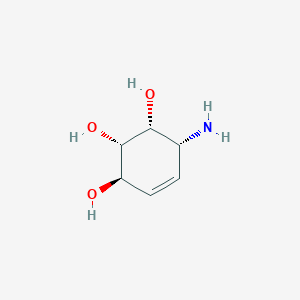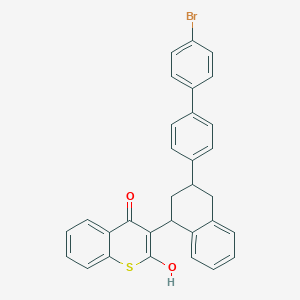
敌鼠灵
描述
二乙酰脒酮是一种第二代抗凝血剂灭鼠剂,主要用于害虫防治。它对啮齿动物(包括对第一代抗凝血剂产生抗药性的啮齿动物)非常有效。 二乙酰脒酮通过抑制维生素 K 循环起作用,导致必需的血液凝固因子的耗竭,最终导致目标害虫体内出血 .
科学研究应用
二乙酰脒酮在各个领域的科学研究中具有多种应用:
化学: 用作模型化合物来研究抗凝血剂灭鼠剂的机理及其与生物系统的相互作用。
生物学: 用于啮齿动物行为和种群控制的研究,以及对啮齿动物抗药机制的研究。
医学: 研究其在开发用于人类的新型抗凝血疗法中的潜在用途,尽管其高毒性限制了其直接应用。
5. 作用机理
二乙酰脒酮通过抑制肝脏中的维生素 K1-环氧化物还原酶发挥作用。这种抑制会导致维生素 K 逐渐耗竭,从而导致依赖维生素 K 的凝血因子 II、VII、IX 和 X 减少。 这些凝血因子的减少导致血液凝固时间延长,最终导致凝血机制失败,并导致目标害虫体内出血 .
类似化合物:
- 溴敌隆
- 杀鼠灵
- 溴鼠灵
- 氟鼠灵
比较: 二乙酰脒酮在第二代抗凝血剂灭鼠剂中独树一帜,因为它具有高效性和长半衰期。与溴敌隆和杀鼠灵相比,二乙酰脒酮具有更持久的效力,使其对抗药性啮齿动物种群有效。 其立体异构体也表现出不同的药代动力学特性,允许优化诱饵配方以平衡功效和生态毒性 .
二乙酰脒酮独特的化学结构,以三个苯环为特征,使其具有高脂溶性和在生物系统中持续作用。 这使得它成为啮齿动物控制的宝贵工具,特别是在对其他抗凝血剂产生抗药性的地区 .
作用机制
Target of Action
Difethialone primarily targets the enzyme vitamin K 1-epoxide reductase (VKORC1) in the liver . This enzyme plays a crucial role in the synthesis of vitamin K-dependent clotting factors .
Mode of Action
Difethialone, like other anticoagulant rodenticides, acts as an anti-vitamin K (AVK) agent . It antagonizes VKORC1, causing a gradual depletion of vitamin K and consequently of vitamin K-dependent clotting factors . This results in an increase in blood-clotting time until the point where the clotting mechanism fails .
Biochemical Pathways
The primary biochemical pathway affected by Difethialone is the clotting cascade . By inhibiting VKORC1, Difethialone disrupts the synthesis of vitamin K-dependent clotting factors. These factors are essential for the formation of blood clots, so their depletion leads to an increased risk of bleeding .
Pharmacokinetics
The pharmacokinetics of Difethialone involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Difethialone is rapidly and principally absorbed in the intestine following ingestion . Its metabolism is mediated by cytochrome P450 isozymes and ring hydroxylation is an important biotransformation step . Hydroxylated metabolites can further undergo conjugation with glucuronic acid prior to entering the systemic circulation, with potential enterohepatic recirculation . While circulating, both the parent compounds and known metabolites appear to be largely bound to albumin . Hepatic metabolism is generally biphasic with a rapid initial phase and more prolonged terminal phase . Excretion of Difethialone tends to occur mostly through feces .
Result of Action
The molecular and cellular effects of Difethialone’s action result in anticoagulation . By inhibiting VKORC1, Difethialone prevents the synthesis of vitamin K-dependent clotting factors, disrupting the blood clotting process and leading to an increased risk of bleeding . This is lethal to rodents, making Difethialone an effective rodenticide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Difethialone. For example, its use in urban and agricultural settings, and the relatively large footprint of these landscapes, has led to widespread exposure of many species . The large input of Difethialone into these environments increases the risk of secondary exposure in predators . Furthermore, the bait appetence can lead rodents to eat more Difethialone than necessary to cause their death, which might increase their concentration in AR .
生化分析
Biochemical Properties
Difethialone has four stereoisomers, each of which has a specific inhibition potency and pharmacokinetic . All stereoisomers are highly efficient at inhibiting the anticoagulant target enzyme VKORC1 . The initial half-lives of these stereoisomers range from 6 to 69.3 hours .
Cellular Effects
Difethialone’s primary cellular effect is the inhibition of VKORC1, an enzyme crucial for the synthesis of clotting factors in the liver . This inhibition disrupts the coagulation cascade, leading to uncontrolled bleeding and eventual death in rodents .
Molecular Mechanism
The molecular mechanism of Difethialone involves the inhibition of VKORC1 . VKORC1 is responsible for reducing vitamin K epoxide to its active form, which is a necessary cofactor for the synthesis of several clotting factors . By inhibiting VKORC1, Difethialone prevents the activation of vitamin K and disrupts the coagulation cascade .
Temporal Effects in Laboratory Settings
The effects of Difethialone over time in laboratory settings are primarily observed through the half-lives of its stereoisomers . These half-lives range from 6 to 69.3 hours, indicating that Difethialone is relatively persistent in the body .
Dosage Effects in Animal Models
The effects of Difethialone in animal models vary with dosage . At a dosage of 3.4 mg/kg in rats and 3 mg/kg in mice, the most persistent stereoisomer (E3-cis) is common to both species and sexes . The pharmacokinetics of the other stereoisomers show marked differences between sexes and species .
Metabolic Pathways
It is known that Difethialone acts as an anticoagulant by inhibiting VKORC1 , which plays a crucial role in the vitamin K cycle, a metabolic pathway involved in blood clotting .
Transport and Distribution
Due to its lipophilic nature, it is likely that Difethialone can easily cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its mechanism of action, it is likely that Difethialone interacts with VKORC1 in the endoplasmic reticulum, where the enzyme is located .
准备方法
合成路线和反应条件: 二乙酰脒酮的合成涉及几个关键步骤,包括傅-克酰基化、分子内环化和缩合反应。 起始原料苯乙酰氯在布朗斯特-劳里酸的存在下发生这些反应,形成最终产物 .
工业生产方法: 二乙酰脒酮的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控的反应条件,以确保最终产品的稳定性和质量。 生产通常在配备有先进分析工具的专门设施中进行,以监测反应进程和产物纯度 .
化学反应分析
反应类型: 二乙酰脒酮会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于其在生物系统中的代谢和降解至关重要。
常用试剂和条件:
氧化: 二乙酰脒酮可以在酸性条件下使用强氧化剂(如高锰酸钾或过氧化氢)进行氧化。
还原: 二乙酰脒酮的还原可以使用还原剂(如硼氢化钠或氢化锂铝)来实现。
取代: 涉及二乙酰脒酮的取代反应通常在碱性条件下与亲核试剂(如氢氧根离子或胺类)一起进行。
相似化合物的比较
- Brodifacoum
- Difenacoum
- Bromadiolone
- Flocoumafen
Comparison: Difethialone is unique among second-generation anticoagulant rodenticides due to its high potency and long half-life. Compared to brodifacoum and difenacoum, difethialone has a more prolonged action, making it effective against resistant rodent populations. Its stereoisomers also exhibit different pharmacokinetic properties, allowing for the optimization of bait formulations to balance efficacy and ecotoxicity .
Difethialone’s unique chemical structure, characterized by three benzene rings, contributes to its high fat solubility and prolonged action in biological systems. This makes it a valuable tool in rodent control, particularly in areas where resistance to other anticoagulants has developed .
属性
IUPAC Name |
3-[3-[4-(4-bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]-2-hydroxythiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23BrO2S/c32-24-15-13-20(14-16-24)19-9-11-21(12-10-19)23-17-22-5-1-2-6-25(22)27(18-23)29-30(33)26-7-3-4-8-28(26)35-31(29)34/h1-16,23,27,34H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVAQRUUFVBBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C2C1C3=C(SC4=CC=CC=C4C3=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032374 | |
| Record name | Difethialone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-white solid; [HSDB] | |
| Record name | Difethialone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4855 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in ethanol 0.7, methanol 0.47, hexane 0.2, chloroform 40.8, dimethylformamide 332.7, acetone 4.3 (g/l at 25 °C), In water, 0.39 g/l @ 25 °C | |
| Record name | DIFETHIALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3614 g/cu cm @ 25 °C | |
| Record name | DIFETHIALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000055 [mmHg], 0.074 mPa at 25 °C= 5.55X10-7 mm Hg @ 25 °C | |
| Record name | Difethialone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4855 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIFETHIALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade (Fig. 1) are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase (Fig. 2). The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/ | |
| Record name | DIFETHIALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, slightly yellowish powder | |
CAS No. |
104653-34-1 | |
| Record name | Difethialone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104653341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difethialone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzothiopyran-2-one, 3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenyl]-4-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFETHIALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
233-236 °C | |
| Record name | DIFETHIALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[beta-(5-Methylpyrazine-2-carboxaMido)ethyl]phenylsulfonyl]Methylurethane](/img/structure/B130023.png)
